molecular formula C12H13F2NO B1355115 (2,4-Difluorophenyl)(piperidin-4-yl)methanone CAS No. 84162-86-7

(2,4-Difluorophenyl)(piperidin-4-yl)methanone

Cat. No. B1355115
CAS RN: 84162-86-7
M. Wt: 225.23 g/mol
InChI Key: WQJPGQDCLBMXMH-UHFFFAOYSA-N
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Description

“(2,4-Difluorophenyl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO . It has a molecular weight of 225.23 g/mol . The compound is used in the preparation of Iloperidone , and also in the preparation of amine derivatives as potassium channel blockers useful in the treatment and prevention of autoimmune and inflammatory diseases .


Synthesis Analysis

The synthesis of “(2,4-Difluorophenyl)(piperidin-4-yl)methanone” has been reported in several studies. For instance, one study reported the synthesis of its precursor, (4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone, with a total yield of 40% . Another study reported the synthesis of a series of new 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives by the reaction of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides .


Molecular Structure Analysis

The molecular structure of “(2,4-Difluorophenyl)(piperidin-4-yl)methanone” can be represented by the InChI code: 1S/C12H13F2NO/c13-9-1-2-10 (11 (14)7-9)12 (16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 . The compound has a monoisotopic mass of 225.09652036 g/mol .


Physical And Chemical Properties Analysis

“(2,4-Difluorophenyl)(piperidin-4-yl)methanone” has a molecular weight of 225.23 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass of the compound is 225.09652036 g/mol .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Mallesha and Mohana (2014) synthesized various 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and tested them for antibacterial and antifungal activities. Some derivatives, particularly compounds 4b, 4g, and 5e, exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for further research in this area (Mallesha & Mohana, 2014).

Synthesis and Structural Studies

Rui (2010) detailed the synthesis process of 2,4-difluorophenyl(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate. The synthesis process had a reasonable overall yield of 62.4%, and the structure of the compound was identified using NMR, highlighting its potential in chemical research (Rui, 2010).

Thermal and Optical Properties

Karthik et al. (2021) synthesized a derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone and conducted various structural studies, including X-ray diffraction and thermal analysis. The thermal properties of the crystals were found to be stable in the temperature range of 20-170°C, indicating potential applications in materials science (Karthik et al., 2021).

Computational Evaluation of Electronic Properties

A 2022 study reported the synthesis and DFT studies of a derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone. The study analyzed the molecular characteristics, including the HOMO-LUMO energy gap and reactive sites, which are crucial in understanding the electronic properties of such compounds (Letters in Applied NanoBioScience, 2022).

Antitubercular Activities

Bisht et al. (2010) synthesized a series of compounds, including a derivative with a piperidin-4-yl substituent, and evaluated their antitubercular activities. One of the compounds showed significant activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Bisht et al., 2010).

Extraction of Uranium and Thorium

Lu Wei-dong (2002) studied the extraction of uranium(VI) and thorium(IV) from nitric acid using di-piperidin-1-yl-methanone. This research points to potential applications in the field of nuclear chemistry and extraction processes (Lu Wei-dong, 2002)

properties

IUPAC Name

(2,4-difluorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJPGQDCLBMXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517438
Record name (2,4-Difluorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenyl)(piperidin-4-yl)methanone

CAS RN

84162-86-7
Record name (2,4-Difluorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30 g of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine are brought to reflux in 113 ml of 6N hydrochloric acid for 6 hours. The reaction medium is then concentrated and the residue obtained is crystallized in isopropanol. The expected compound is isolated after filtration.
Quantity
30 g
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113 mL
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Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of 12 parts of (2,4-difluorophenyl)(4-piperidinyl)methanone hydrochloride, 12 parts of hydroxylamine hydrochloride and 120 parts of ethanol was stirred at room temperature and 10.5 parts of N,N-diethylenethanamine were added. The whole was stirred and refluxed for 3 hours. After cooling, the precipitated product was filtered off and dried, yielding 11 parts (100%) of (2,4-difluorophenyl)(4-piperidinyl)methanone, oxime (intermediate 3).
[Compound]
Name
12
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0 (± 1) mol
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[Compound]
Name
N,N-diethylenethanamine
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0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
L Mallesha, KN Mohana - Canadian Chemical Transactions, 2014 - researchgate.net
A series of new 2, 4-difluorophenyl (piperidin-4-yl) methanone oxime derivatives 4a-h and 5a-e were synthesized by the reaction of 2, 4-difluorophenyl (piperidin-4-yl) methanone oxime …
Number of citations: 6 www.researchgate.net
CS Karthik, K Kumara, S Naveen, L Mallesha… - Journal of Molecular …, 2021 - Elsevier
The title compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime was synthesized by the substitution reaction of 2,4-difluorophenyl(piperidin-…
Number of citations: 10 www.sciencedirect.com
JP Jasinski, RJ Butcher, HS Yathirajan… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C12H15F2N2O+·C6H2N3O7−, a picrate salt of 4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidine, crystallizes with two independent molecules in a cation–…
Number of citations: 9 scripts.iucr.org
P Mallu, CS Karthik - 2022 - nanobioletters.com
The piperidine derivatives compounds are known for their various biological properties and as an important class of compounds in medicinal chemistry. In this paper, we are reporting …
Number of citations: 0 nanobioletters.com
L Malleshac, KN Mohanac - Acta Cryst, 2009 - core.ac.uk
The title compound, C12H15F2N2O+ÁC6H2N3O7 À, a picrate salt of 4-[(E)-(2, 4-difluorophenyl)(hydroxyimino) methyl] piperidine, crystallizes with two independent molecules in a …
Number of citations: 2 core.ac.uk
ZH Shang, QQ Chu, J Ha, CH An… - Advanced Materials …, 2015 - Trans Tech Publ
The main object of the present invention is to provide an improved process for the preparation of Iloperidone, which would be more simple, economical and easy to implement on large …
Number of citations: 2 www.scientific.net
L Huang, W Zhang, X Zhang, L Yin, B Chen… - Bioorganic & Medicinal …, 2015 - Elsevier
The present study describes the optimization of a series of novel benzoxazole–piperidine (piperazine) derivatives combining high dopamine D 2 and serotonin 5-HT 1A , 5-HT 2A …
Number of citations: 34 www.sciencedirect.com
MM Heravi, V Zadsirjan - RSC advances, 2020 - pubs.rsc.org
Heteroatoms as well as heterocyclic scaffolds are frequently present as the common cores in a plethora of active pharmaceuticals natural products. Statistically, more than 85% of all …
Number of citations: 410 pubs.rsc.org
D Germann, N Kurylo, F Han - Profiles of Drug Substances, Excipients and …, 2012 - Elsevier
Risperidone (3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one), a potent inhibitor of the serotonin 5-HT 2 and …
Number of citations: 34 www.sciencedirect.com
TC Chopko, CW Lindsley - ACS chemical neuroscience, 2018 - ACS Publications
After the identification of the influence of serotonergic receptors in ameliorating the negative symptoms associated with schizophrenia, atypical antipsychotics were developed by …
Number of citations: 73 pubs.acs.org

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